6-Chloro-2-(trifluoromethyl)nicotinic acid
Description
Significance of Halogenated and Trifluoromethylated Pyridines in Medicinal and Agrochemical Chemistry
The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyridine (B92270) scaffold has become a pivotal strategy in the fields of medicinal and agrochemical chemistry. researchgate.netmdpi.com The incorporation of a trifluoromethyl group, in particular, is a widely used strategy in the development of pharmaceuticals and crop protection products. mdpi.comnih.gov This group is known for its strong electron-withdrawing nature, which can significantly alter the electronic properties of the pyridine ring. mdpi.comnih.gov
Properties conferred by the trifluoromethyl group often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.comresearchgate.net The C-F bond is exceptionally strong, which contributes to the metabolic resistance of molecules containing the CF3 group. mdpi.com In the agrochemical industry, trifluoromethylpyridines are key structural components in numerous successful herbicides, fungicides, insecticides, and nematicides. researchgate.netnih.govnih.gov Over the past few decades, a significant number of commercialized crop protection products contain this moiety. nih.govnih.gov Similarly, in medicinal chemistry, the trifluoromethyl group is a prevalent feature in many FDA-approved drugs, where it helps to fine-tune the pharmacokinetic and pharmacodynamic profiles of the therapeutic agents. mdpi.com
The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atoms and the inherent characteristics of the pyridine ring. nih.govjst.go.jp This synergy has driven extensive research into synthetic methodologies for creating these valuable compounds. nih.gov
Scope and Research Focus on 6-Chloro-2-(trifluoromethyl)nicotinic Acid
Within the broad class of halogenated and trifluoromethylated pyridines, this compound (CAS No: 261635-83-0) has emerged as a compound of specific research interest. chemicalbook.comnashpharmatech.com Its structure features a pyridine ring substituted with a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and a chlorine atom at the 6-position.
The primary research focus on this compound appears to be as a key intermediate and building block in the synthesis of more complex molecules. For instance, it has been identified for its potential use in the development of melanocortin subtype-2 receptor antagonists. chemicalbook.com The specific arrangement of its functional groups—the chloro and trifluoromethyl substituents flanking the pyridine nitrogen—provides a unique electronic and steric profile that is explored in the design of targeted bioactive molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 261635-83-0 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Melting Point | 160-162 °C chemicalbook.com |
| Boiling Point (Predicted) | 281.7±40.0 °C chemicalbook.com |
| Density (Predicted) | 1.603±0.06 g/cm³ chemicalbook.com |
| pKa (Predicted) | 2.29±0.36 chemicalbook.com |
This interactive table summarizes key physicochemical properties of the compound.
The synthesis and reactions of this and related structures are of interest to chemists developing new therapeutic agents and agrochemicals. For example, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been investigated as potential inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H function. mdpi.com While this research is on a closely related analog, it highlights the therapeutic potential of the 6-(trifluoromethyl)nicotinic acid scaffold. The development of safe and economical synthetic routes for such intermediates is a significant area of focus, enabling their use in larger-scale applications. researchgate.netfluoromart.com
Synthetic Methodologies and Advanced Chemical Transformations of this compound
The synthesis of this compound, a key building block in the development of pharmaceutical and agrochemical compounds, involves sophisticated chemical strategies. These methodologies can be broadly categorized into the de novo construction of the core pyridine ring system and the sequential introduction of its characteristic functional groups.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRRHUXOXTWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465811 | |
| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-83-0 | |
| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Biological Activities Associated with 6 Chloro 2 Trifluoromethyl Nicotinic Acid
Molecular Target Identification and Pathway Elucidation
Research into the direct molecular targets of 6-chloro-2-(trifluoromethyl)nicotinic acid is not extensively documented. The compound's trifluoromethyl group enhances its lipophilicity, which may facilitate easier penetration of cell membranes to interact with intracellular targets . The chlorine atom may also participate in hydrogen bonding with biological molecules, contributing to potential activity . However, specific interactions and their consequences on cellular pathways are primarily explored in the context of its derivatives. One source suggests it can be used as a melanocortin subtype-2 receptor antagonist, though detailed mechanistic data is not provided chemicalbook.com.
Interaction with Specific Cellular Receptors and Enzymes
Direct and potent interactions of the parent compound with specific cellular receptors or enzymes have not been a major focus of published research. The broader class of nicotinic acid and its derivatives are known to interact with G protein-coupled receptors like hydroxycarboxylic acid receptor 2 (HCA2) and HCA3, which are highly expressed in adipose tissue and mediate lipid-lowering effects wikipedia.orgnih.gov. These receptors inhibit cyclic adenosine monophosphate (cAMP) production, which in turn suppresses the release of free fatty acids from fat tissue wikipedia.org. Nicotinic acid also directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis wikipedia.org. However, whether this compound specifically engages these targets remains to be elucidated.
Modulation of Intracellular Signaling Cascades
Given the lack of specific target identification for this compound itself, its direct influence on intracellular signaling cascades is not well-defined. Any such modulation would be a downstream consequence of its interaction with a primary molecular target. For its derivatives, particularly those targeting viral enzymes, the modulation of signaling cascades is a key aspect of their antiviral mechanism, as discussed below.
Inhibition of Key Metabolic Processes
The parent nicotinic acid is known to influence metabolic processes, primarily lipid metabolism, by reducing the synthesis of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL) levels wikipedia.orgresearchgate.net. This is achieved by inhibiting fatty acid release from adipose tissue and inhibiting key enzymes in triglyceride synthesis within the liver wikipedia.org. The metabolic stability of compounds is often enhanced by the presence of trifluoromethyl groups, which are resistant to metabolic processes . While this suggests that this compound might have a stable profile, its specific inhibitory effects on metabolic pathways have not been a primary area of investigation.
Antiviral Properties of this compound Derivatives
The most significant area of research involving the this compound scaffold is in the development of antiviral agents, particularly inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1).
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase-Associated Ribonuclease H)
Derivatives built upon a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have emerged as promising inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle mdpi.comresearchgate.netmdpi.com. HIV-1 RT has two essential enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity researchgate.netmdpi.comnih.gov. The RNase H function is responsible for degrading the viral RNA strand from the RNA-DNA hybrid intermediate formed during reverse transcription mdpi.comnih.gov. While many existing antiretroviral drugs target the polymerase function, the RNase H domain remains an underexploited target mdpi.com.
A study of 44 derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid found that 34 of them inhibited the HIV-1 RT-associated RNase H function, with many exhibiting activity in the low micromolar range mdpi.comresearchgate.netnih.gov. Mode of action studies have shown that these compounds can act as allosteric dual-site inhibitors, blocking both the polymerase and the RNase H functions of HIV-1 RT mdpi.comnih.gov. For example, a lead compound from this series, compound 21 , was identified as an allosteric dual-site inhibitor that interacts with conserved regions within the RNase H domain mdpi.comnih.gov.
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| 21 | 3,4-dimethoxyphenyl ester derivative | 14 |
| 13 | 4-chlorophenyl ester derivative | >30 (implied, as it was less active than the 30 µM cutoff for antiviral testing) |
Efficacy Studies in Cellular Viral Replication Models
The efficacy of these nicotinic acid derivatives has been evaluated in cell-based models of HIV-1 replication. From a screen of compounds that inhibited RNase H activity, seven also demonstrated the ability to inhibit viral replication in TZM-bl cells mdpi.comnih.govnih.gov.
The most promising of these, compound 21 (the 3,4-dimethoxyphenyl ester derivative), inhibited HIV-1 replication with a half-maximal effective concentration (EC₅₀) of 5 µM and a selectivity index (SI) greater than 10 nih.govnih.gov. Another active compound, the 4-chlorophenyl ester 13 , showed an EC₅₀ of 10 µM with a selectivity index of 3.6 nih.gov. These findings establish that the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold is a viable starting point for developing new anti-HIV agents that are active against viral replication in cellular models and possess favorable cytotoxic profiles mdpi.comnih.gov.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 21 | 5 | >50 | >10 |
| 13 | 10 | 36 | 3.6 |
Antimicrobial Research Pathways
The exploration of novel antimicrobial agents is a significant area of pharmaceutical research. As part of this effort, the antimicrobial potential of various heterocyclic compounds, including nicotinic acid derivatives, is a subject of scientific inquiry.
Evaluation of Antibacterial Efficacy
Assessment of Antifungal Potential
Similarly, the assessment of the antifungal potential of this compound is not extensively documented in peer-reviewed research. Investigations into its ability to inhibit the growth of fungal pathogens are not a prominent feature of the available scientific data. Further research would be necessary to establish any potential activity in this area.
Anti-inflammatory Response Modulation
The modulation of the body's inflammatory response is a key therapeutic goal for a multitude of diseases. While nicotinic acid and its derivatives have been studied for their effects on inflammatory processes, specific research detailing the direct anti-inflammatory response modulation by this compound is limited. The inflammatory response involves complex signaling pathways and the release of various mediators; however, studies elucidating the specific effects of this compound on these mechanisms have not been widely published.
Specific Receptor Antagonist Studies (e.g., Melanocortin Subtype-2 Receptor)
In the realm of receptor pharmacology, this compound has been identified as a potential building block for the synthesis of receptor antagonists. Notably, it has been mentioned in the context of developing melanocortin subtype-2 receptor (MC2R) antagonists. chemicalbook.com The melanocortin system is involved in a variety of physiological processes, and antagonism of its receptors is a target for therapeutic intervention. However, detailed studies characterizing the direct binding affinity and antagonist potency of this compound itself at the MC2R are not extensively detailed in the primary literature. Its role is primarily described as a precursor to more complex molecules designed for this purpose.
Structure Activity Relationship Sar and Computational Chemistry Studies of 6 Chloro 2 Trifluoromethyl Nicotinic Acid
Impact of Trifluoromethyl and Chlorine Substituents on Bioactivity
The biological activity of 6-Chloro-2-(trifluoromethyl)nicotinic acid is significantly influenced by the presence and positioning of its trifluoromethyl and chlorine substituents. These groups modulate the compound's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
Influence of the Chlorine Atom on Molecular Interactions and Hydrogen Bonding
The chlorine atom at the 6-position of the nicotinic acid ring is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This, in turn, can affect the compound's acidity and its ability to interact with biological targets. The chlorine atom can participate in various non-covalent interactions, including halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a receptor. While specific studies on the hydrogen bonding of this compound are not extensively available, research on the simpler analogue, 6-chloronicotinic acid, has shown that the chlorine atom can significantly alter the crystal packing and intermolecular interactions compared to unsubstituted nicotinic acid. In derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, the strategic placement of chlorine atoms on the arylamino ring has been shown to impact the inhibitory activity against HIV-1 reverse transcriptase. mdpi.com
Comparative Analysis of Structural Analogues and Isomers
The biological and physicochemical properties of this compound can be further understood through the comparative analysis of its structural analogues and isomers.
Effects of Substituent Position on Receptor Binding and Pharmacological Profiles
The specific positioning of the chloro and trifluoromethyl groups on the nicotinic acid scaffold is critical for its biological activity. For instance, this compound has been identified as a melanocortin subtype-4 receptor antagonist. chemicalbook.com Shifting the positions of these substituents would likely alter the molecule's shape and electronic properties, thereby affecting its binding affinity and selectivity for this receptor. A comparative analysis with its isomer, 2-Chloro-6-(trifluoromethyl)nicotinic acid, reveals differences in their chemical and physical properties, which would be expected to translate into different pharmacological profiles.
Diversification of Biological Properties through Halogen and Trifluoromethoxy Substitutions
Replacing the trifluoromethyl group with a trifluoromethoxy (-OCF3) group leads to 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a compound with distinct properties. The trifluoromethoxy group is also highly lipophilic and metabolically stable. Comparative analyses suggest that the trifluoromethoxy analogue may have different electronic and steric profiles, which could lead to altered receptor interactions and biological activities. Similarly, substituting the chlorine atom with other halogens (e.g., bromine or iodine) would modify the size, polarizability, and halogen bonding capabilities of the molecule, offering a pathway to modulate its biological properties.
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value |
| Melting Point | 160-162 °C |
| Boiling Point (Predicted) | 281.7±40.0 °C |
| Density (Predicted) | 1.603±0.06 g/cm³ |
| pKa (Predicted) | 2.29±0.36 |
Advanced Computational Modeling Techniques
While specific advanced computational modeling studies focused solely on this compound are not widely published, several computational techniques are highly relevant for elucidating its structure-activity relationships.
Molecular Docking: This technique could be employed to predict the binding orientation and affinity of this compound within the active site of its biological target, such as the melanocortin-4 receptor. Such studies would provide insights into the key molecular interactions, including hydrogen bonds and halogen bonds, that contribute to its antagonist activity. For example, docking studies have been utilized to understand the binding of nicotinic acid derivatives to various enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be used to build mathematical models that correlate the structural features of a series of analogues of this compound with their biological activities. These models can help in predicting the activity of novel derivatives and guide the design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its receptor over time. This can help in assessing the stability of the ligand-receptor complex and identifying key conformational changes that may be important for its biological function.
These computational approaches, when combined with experimental data, can offer a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is instrumental in understanding the basis of molecular recognition and guiding the design of new therapeutic agents.
While specific docking studies exclusively on this compound are not widely published, research on analogous nicotinic acid derivatives provides significant insights into its potential interactions. For instance, docking studies on related compounds have highlighted key binding characteristics. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing and lipophilic moiety, can significantly influence binding affinity by participating in hydrophobic interactions and potentially altering the electronic landscape of the pyridine (B92270) ring. The chlorine atom at the 6-position can form hydrogen bonds or halogen bonds with specific amino acid residues in a target's binding pocket, further anchoring the ligand.
Studies on various nicotinic acid derivatives have shown their potential to inhibit microbial enzymes, such as tyrosyl-tRNA synthetase. mdpi.com Molecular docking simulations in these cases help to identify the specific amino acids involved in the binding and suggest how modifications to the nicotinic acid scaffold could enhance inhibitory activity. For this compound, it is predicted that the carboxylic acid group would be a primary site for hydrogen bonding, likely interacting with positively charged or polar residues like Arginine or Lysine. The pyridine nitrogen can act as a hydrogen bond acceptor.
A summary of predicted interactions based on the structural features of this compound is presented below.
| Molecular Feature | Potential Interaction Type | Potential Interacting Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine |
| Pyridine Nitrogen | Hydrogen Bonding | Serine, Threonine, Asparagine |
| Trifluoromethyl (-CF3) Group | Hydrophobic, Van der Waals Interactions | Leucine, Isoleucine, Valine, Alanine |
| Chlorine (-Cl) Atom | Halogen Bonding, Hydrogen Bonding | Backbone Carbonyls, Electron-rich residues |
| Aromatic Pyridine Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
These predicted interactions are crucial for identifying potential biological targets and for the rational design of derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. wikipedia.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds. wikipedia.org
For a series of derivatives of this compound, a QSAR study would involve synthesizing analogues with variations at different positions of the pyridine ring and measuring their biological activity (e.g., IC50 values for enzyme inhibition). Key molecular descriptors that would be calculated for the QSAR model include:
Lipophilicity Descriptors (e.g., LogP): The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability. Variations in substituents would modulate this property.
Electronic Descriptors (e.g., Hammett constants, partial atomic charges): The electron-withdrawing nature of both the chloro and trifluoromethyl groups strongly influences the electronic properties of the pyridine ring, affecting its interaction with target sites.
Steric Descriptors (e.g., Molar Refractivity, Taft steric parameters): The size and shape of substituents affect how well the molecule fits into a binding pocket. The bulkiness of the -CF3 group is a critical steric factor.
A hypothetical QSAR analysis for a series of nicotinic acid derivatives might yield a relationship like the one shown in the table below, illustrating how different descriptors could correlate with biological activity.
| Compound | Substituent (R) | LogP | Sigma (σ) | Steric (Es) | Biological Activity (Log 1/IC50) |
| Derivative 1 | -H | 1.90 | 0.00 | 1.24 | 4.5 |
| Derivative 2 | -Cl | 2.61 | 0.23 | 0.27 | 5.2 |
| Derivative 3 | -CH3 | 2.41 | -0.17 | 0.00 | 4.8 |
| Derivative 4 | -CF3 | 2.78 | 0.54 | -1.16 | 5.9 |
| Derivative 5 | -OCH3 | 1.88 | -0.27 | 0.69 | 4.3 |
From such data, a mathematical equation could be derived, for instance: Log 1/IC50 = c1(LogP) + c2(σ) - c3(Es) + constant. This model would quantify the importance of each property, guiding the design of new compounds with potentially higher activity. For example, the model might show that high lipophilicity and strong electron-withdrawing character, combined with a specific steric profile, are beneficial for activity. youtube.com
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for conformational analysis, revealing the flexibility of a ligand and the stability of its interactions with a target protein in a simulated physiological environment.
For this compound, a key aspect of its conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. The orientation of the carboxylic acid is critical for forming key hydrogen bonds with a receptor. MD simulations can explore the rotational energy landscape of this bond.
The bulky and strongly electronegative trifluoromethyl group at the adjacent position (position 2) is expected to exert a significant steric and electronic influence on the preferred conformation of the carboxylic acid group. It may create steric hindrance that favors certain rotational angles (rotamers) over others, potentially pre-organizing the molecule into a conformation that is more or less favorable for binding. This is a principle used in drug design to improve potency by reducing the entropic penalty of binding.
Key conformational questions that MD simulations can address for this molecule include:
What are the most stable conformations of the carboxylic acid group relative to the pyridine ring?
Does the trifluoromethyl group restrict the rotational freedom of the carboxylic acid?
How does the molecule's conformation change when moving from an aqueous environment to the hydrophobic environment of a binding pocket?
How stable are the predicted hydrogen bonding and other interactions over time?
| Parameter | Description | Influence of Substituents (-Cl, -CF3) |
| Torsional Angle (Py-COOH) | The rotational angle of the bond between the pyridine ring and the carboxylic acid group. | The bulky -CF3 group at the ortho position likely creates a high energy barrier for free rotation, favoring a non-planar conformation. |
| Solvent Accessible Surface Area | The surface area of the molecule that is accessible to a solvent. | The lipophilic -CF3 and -Cl groups would prefer to be shielded from water, influencing how the molecule orients itself at a protein surface. |
| Intramolecular Hydrogen Bonding | Potential for a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. | The electron-withdrawing -CF3 group reduces the basicity of the nearby pyridine nitrogen, making this interaction less likely. |
| Flexibility in Binding Pocket | The range of conformations the molecule adopts when bound to a target. | MD simulations can reveal if the molecule remains rigidly in its docked pose or if it has significant flexibility, which can impact binding affinity. |
By simulating these dynamics, researchers can gain a more accurate understanding of the molecule's behavior and its binding thermodynamics, leading to more refined and effective molecular design.
Research Applications in Pharmaceutical Sciences and Drug Discovery
Utilization as a Key Intermediate in Pharmaceutical Synthesis
6-Chloro-2-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its trifluoromethyl group and chlorine atom provide unique electronic properties and reactive sites for further chemical modifications. A notable example of its application as a key intermediate is in the development of novel anti-infective agents. For instance, the related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been synthesized on a kilogram scale as an intermediate for new anti-infective drugs researchgate.net. The process highlights the industrial relevance of this class of compounds in pharmaceutical manufacturing. The chlorine atom at the 6-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of a wide array of derivatives.
Development of Novel Anti-infective Agents and Therapeutics
Derivatives of this compound have shown significant promise in the development of new anti-infective agents. A prominent area of research has been in the discovery of novel inhibitors of the human immunodeficiency virus type 1 (HIV-1). A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been synthesized and evaluated as dual inhibitors of HIV-1 reverse transcriptase (RT) mdpi.com.
These compounds have demonstrated the ability to inhibit both the RNA-dependent DNA polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT, which are both essential for viral replication mdpi.com. The study identified several potent inhibitors, with some exhibiting activity in the low micromolar range. The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the arylamino group plays a critical role in the inhibitory activity of these compounds.
| Compound ID | R Group | IC50 (µM) for RNase H Inhibition |
| Compound A | -H | 15.2 |
| Compound B | -Cl | 8.5 |
| Compound C | -OCH3 | 12.1 |
| Compound D | -NO2 | 20.4 |
Contributions to Research in Neurological Disorders
The scaffold of this compound has also been explored in the context of neurological disorders. For example, it has been used in the development of melanocortin subtype-4 receptor (MC4R) antagonists. The MC4R is a G-protein coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis, appetite, and sexual function. Dysregulation of the MC4R signaling pathway has been implicated in various neurological and metabolic disorders. The development of selective MC4R antagonists based on the this compound scaffold could provide novel therapeutic options for these conditions.
Exploration in Oncology and Other Therapeutic Areas
In the field of oncology, derivatives of the 6-(trifluoromethyl)nicotinic acid scaffold have been investigated for their potential as anticancer agents. Researchers have synthesized and evaluated a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines for their cytotoxic activity against various human cancer cell lines researchgate.net. Several of these compounds exhibited significant growth inhibition, with some showing potency in the nanomolar range.
Another study focused on the synthesis of novel nicotinohydrazide and (1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine derivatives as potential anticancer agents nih.gov. These compounds were screened for their cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical), DU145 (prostate), HepG2 (liver), and MBA-MB-231 (breast) cancer cells. Several derivatives demonstrated promising cytotoxic effects, identifying them as potential leads for the development of new anticancer drugs. The trifluoromethyl group in these molecules is often associated with enhanced metabolic stability and increased lipophilicity, which can contribute to their improved pharmacological properties nih.gov.
| Derivative Type | Cancer Cell Line | GI50 (µM) |
| Nicotinohydrazide Derivative 1 | HeLa | 8.2 |
| Nicotinohydrazide Derivative 2 | DU145 | 12.5 |
| 1,3,4-Oxadiazole Derivative 1 | HepG2 | 9.7 |
| 1,3,4-Oxadiazole Derivative 2 | MBA-MB-231 | 15.1 |
Research Applications in Agrochemical Sciences and Crop Protection
Role as a Precursor in Fungicide Development (e.g., Picoxystrobin Analogs)
The strobilurin class of fungicides represents a significant advancement in the control of fungal pathogens in agriculture. Picoxystrobin, a broad-spectrum fungicide, contains a 6-(trifluoromethyl)pyridin-2-yloxymethylphenyl group, highlighting the importance of the trifluoromethylpyridine moiety in its molecular structure. sci-hub.senih.gov
While the direct synthesis of Picoxystrobin from 6-Chloro-2-(trifluoromethyl)nicotinic acid is not the commonly documented route, the acid could potentially serve as a precursor for key intermediates. For example, decarboxylation of this compound could yield 2-chloro-6-(trifluoromethyl)pyridine, a reported intermediate in some Picoxystrobin synthesis pathways. patsnap.comgoogle.com Another key intermediate, 6-trifluoromethyl-2-hydroxypyridine, is also central to the synthesis of Picoxystrobin. google.comchemicalbook.com
The development of analogs of existing fungicides like Picoxystrobin is a common strategy in agrochemical research to overcome resistance and improve performance. In this context, this compound could be a valuable starting material for the synthesis of novel Picoxystrobin analogs with modified substitution patterns on the pyridine (B92270) ring, potentially leading to fungicides with altered biological activity or spectrum.
Table 2: Key Intermediates in the Synthesis of Picoxystrobin
| Intermediate Name | Role in Synthesis |
| 2-Chloro-6-(trifluoromethyl)pyridine | Precursor for introducing the trifluoromethylpyridine moiety |
| 6-(Trifluoromethyl)-2-hydroxypyridine | Reactant for ether linkage formation |
| Methyl (E)-3-methoxy-2-(2-(bromomethyl)phenyl)acrylate | Other key building block |
This table highlights key chemical intermediates used in the synthesis of the fungicide Picoxystrobin, demonstrating the relevance of the 6-(trifluoromethyl)pyridine structure.
Mechanism of Action Studies in Agrochemical Contexts
The mechanism of action of agrochemicals derived from this compound is intrinsically linked to the final structure of the active molecule.
For fungicides in the strobilurin class, such as Picoxystrobin, the primary mode of action is the inhibition of mitochondrial respiration in fungi. nih.gov Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and disrupting the production of ATP, which is essential for fungal cellular processes. nih.gov Any novel fungicide developed from this compound that retains the core strobilurin pharmacophore would be expected to have a similar mechanism of action.
In the case of insecticides, those containing a trifluoromethylpyridine moiety often act as neurotoxins. jst.go.jp For example, some may act as modulators of insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The specific interactions with the receptor and the resulting physiological effects can be finely tuned by the substituents on the pyridine ring and the rest of the molecule.
Further research, including biochemical assays and electrophysiological studies, would be necessary to elucidate the precise mechanism of action of any new insecticidal or fungicidal agents developed from this compound.
Environmental Fate and Degradation Studies of 6 Chloro 2 Trifluoromethyl Nicotinic Acid
Hydrolytic and Photolytic Degradation Pathways
Abiotic degradation processes, including hydrolysis and photolysis, are significant routes for the transformation of organic compounds in the environment. While specific experimental data on the hydrolytic and photolytic degradation of 6-Chloro-2-(trifluoromethyl)nicotinic acid is limited, insights can be drawn from the behavior of structurally similar compounds.
Hydrolytic Degradation: Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For this compound, the primary site susceptible to hydrolysis is the carbon-chlorine bond on the pyridine (B92270) ring. Under typical environmental pH conditions, this bond is expected to be relatively stable. However, under more extreme pH conditions or in the presence of specific catalysts, hydrolytic cleavage could occur, potentially replacing the chlorine atom with a hydroxyl group to form 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. The trifluoromethyl group is generally resistant to hydrolysis due to the high strength of the carbon-fluorine bonds.
Photolytic Degradation: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including pyridine derivatives, can absorb UV radiation, leading to their electronic excitation and subsequent chemical reactions. For this compound, photolytic degradation could proceed through several mechanisms. One potential pathway is the photolytic cleavage of the carbon-chlorine bond, which can lead to the formation of a pyridinyl radical. This radical can then react with other molecules or abstract a hydrogen atom to form 2-(trifluoromethyl)nicotinic acid. Another possibility is the photo-hydroxylation of the pyridine ring. It is also important to consider that photolysis in the presence of photosensitizers, such as dissolved organic matter in natural waters, can accelerate the degradation process.
Table 1: Potential Abiotic Degradation Products of this compound
| Degradation Pathway | Potential Product | Chemical Structure |
| Hydrolysis | 6-Hydroxy-2-(trifluoromethyl)nicotinic acid | |
| Photolysis (Dechlorination) | 2-(Trifluoromethyl)nicotinic acid |
Microbial Biotransformation and Biodegradation Mechanisms in Environmental Matrices
Microbial degradation is a key process in the removal of xenobiotic compounds from the environment. The biotransformation of this compound is expected to be influenced by the presence of both a chlorine atom and a trifluoromethyl group on the nicotinic acid backbone.
The biodegradation of chlorinated aromatic compounds often proceeds via an initial dehalogenation step. In the case of 6-chloronicotinic acid, a close structural analog, a bacterial strain has been identified that can hydrolytically dechlorinate it to 6-hydroxynicotinic acid, which is then further metabolized. researchgate.net A similar initial step could be feasible for this compound, where microorganisms capable of hydrolytic dehalogenation would transform it into 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
However, the trifluoromethyl group presents a significant challenge to microbial degradation. The C-F bonds are extremely strong, making them difficult to cleave enzymatically. mdpi.comteknoscienze.comnih.gov While some microorganisms have been shown to degrade compounds containing trifluoromethyl groups, this often occurs through indirect mechanisms. mdpi.com One such mechanism involves the metabolic activation of the aromatic ring. mdpi.com For instance, dioxygenase enzymes could hydroxylate the pyridine ring, leading to a catechol-like intermediate. This dihydroxylated intermediate could then undergo ring cleavage, a common strategy in the aerobic degradation of aromatic compounds. nih.govnih.govunesp.br Subsequent metabolic steps would then be required to deal with the fluorinated fragments. It is possible that the trifluoromethyl group is released as trifluoroacetate, a known recalcitrant metabolite. researchgate.net
The complete mineralization of this compound to carbon dioxide, water, chloride, and fluoride (B91410) is likely to be a slow process, if it occurs at all. It is more probable that biotransformation leads to the formation of persistent fluorinated metabolites.
Table 2: Plausible Microbial Biotransformation Steps for this compound
| Transformation Step | Enzyme/Process | Resulting Intermediate |
| Initial Dechlorination | Hydrolase | 6-Hydroxy-2-(trifluoromethyl)nicotinic acid |
| Ring Hydroxylation | Dioxygenase | Dihydroxy-2-(trifluoromethyl)nicotinic acid |
| Ring Cleavage | Dioxygenase | Ring-opened aliphatic acid |
| Defluorination (if occurs) | Dehalogenase | Release of fluoride ions |
Influence of Structural Fluorination on Environmental Persistence and Metabolic Profiles
The presence of fluorine atoms, particularly in the form of a trifluoromethyl group, has a profound impact on the environmental persistence and metabolic fate of organic compounds. The substitution of hydrogen with fluorine significantly alters the electronic properties, lipophilicity, and metabolic stability of a molecule.
Increased Persistence: The high strength of the carbon-fluorine bond makes fluorinated compounds more resistant to both abiotic and biotic degradation compared to their non-fluorinated counterparts. nih.gov The trifluoromethyl group is exceptionally stable and is often referred to as a "metabolic blocker" in drug design because it resists oxidative metabolism by cytochrome P450 enzymes. This inherent stability translates to a higher potential for environmental persistence. Therefore, this compound is expected to be more persistent in the environment than a non-fluorinated analog like 6-chloronicotinic acid.
Altered Metabolic Profiles: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the entire molecule. It can deactivate the aromatic ring towards electrophilic attack, which is a common initial step in aerobic biodegradation pathways. mdpi.com This deactivation can slow down or even prevent microbial degradation. Consequently, the metabolic profile of this compound is likely to be characterized by incomplete degradation and the formation of stable, fluorinated intermediates. While the chlorine atom provides a potential site for initial microbial attack, the subsequent degradation of the trifluoromethyl-substituted ring is likely to be the rate-limiting step.
Table 3: Comparison of Properties Influenced by Structural Fluorination
| Property | Non-fluorinated Analog (e.g., 6-Chloronicotinic acid) | Fluorinated Compound (this compound) | Rationale |
| Chemical Stability | Moderate | High | High C-F bond energy in the CF3 group. |
| Susceptibility to Microbial Attack | Higher | Lower | Electron-withdrawing nature of CF3 deactivates the ring. |
| Environmental Persistence | Lower | Higher | Resistance to both abiotic and biotic degradation. |
| Potential for Complete Mineralization | More Likely | Less Likely | Formation of recalcitrant fluorinated metabolites is probable. |
Advanced Analytical Methodologies for the Study of 6 Chloro 2 Trifluoromethyl Nicotinic Acid
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy in Mechanistic Studies)
Spectroscopic methods are indispensable for the structural elucidation of 6-Chloro-2-(trifluoromethyl)nicotinic acid, providing detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure determination.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. These would appear as doublets due to coupling with each other. A broad singlet, typically in the downfield region (>10 ppm), would correspond to the acidic proton of the carboxylic acid group.
¹³C NMR: The carbon NMR spectrum would display seven unique signals, one for each carbon atom in the distinct electronic environments of the molecule, including the carboxyl carbon, the trifluoromethyl-substituted carbon, and the five other carbons of the pyridine ring.
¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single, sharp signal, confirming the presence of a single trifluoromethyl group.
Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton and carbon signals and confirm the substitution pattern on the pyridine ring.
Infrared (IR) Spectroscopy provides critical information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration would give rise to a strong, sharp peak around 1700 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net Strong absorptions corresponding to C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range, while the C-Cl stretch would appear at lower wavenumbers, typically between 600-800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The conjugated pyridine ring system gives rise to characteristic π→π* and n→π* electronic transitions. The presence of the electron-withdrawing chloro and trifluoromethyl substituents on the nicotinic acid scaffold is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to unsubstituted nicotinic acid. This technique is particularly useful in mechanistic studies to monitor changes in conjugation or the electronic environment of the pyridine ring during chemical reactions.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation | Structural Information |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (2H, doublets); >10 ppm (1H, broad singlet) | Pyridine ring protons; Carboxylic acid proton |
| ¹³C NMR | Chemical Shift (δ) | ~120-170 ppm | 7 distinct carbon environments |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet, characteristic region for CF₃ on an aromatic ring | Presence of a single CF₃ group |
| IR | Wavenumber (cm⁻¹) | 2500-3300 (broad); ~1700 (strong); 1400-1600; 1100-1300 | O-H (acid); C=O; C=C/C=N; C-F |
| UV-Vis | λmax | ~260-270 nm | π→π* transition of the substituted pyridine ring |
Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Metabolite Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and metabolites, enabling reaction monitoring and purity determination.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound.
Reaction Monitoring: Small aliquots can be taken from a reaction mixture and injected into an HPLC system to track the disappearance of reactants and the formation of the product over time.
Purity Assessment: HPLC with a UV detector can be used to determine the purity of a final product by separating it from any residual impurities. The area of the product peak relative to the total area of all peaks provides a quantitative measure of purity.
Metabolite Analysis: In biological studies, HPLC coupled with mass spectrometry is used to separate and identify metabolites of the compound from complex matrices like plasma or urine. nih.gov
A typical method would employ a reversed-phase C18 column with a gradient elution system using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Table 2: Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the injector. Therefore, a derivatization step is typically required, such as converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). After derivatization, the analyte can be separated on a capillary column and detected, often by mass spectrometry (GC-MS). mdpi.com This method is highly sensitive and provides structural information from the mass spectrum. mdpi.com
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a powerful technique that provides information on the molecular weight and structure of a compound.
Structural Elucidation: When coupled with GC or LC, MS can confirm the identity of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (225.55 g/mol ). chemicalbook.com Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment, with an M+2 peak that is approximately one-third the intensity of the M peak. Key fragmentation pathways would likely include:
Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 180.
Loss of a chlorine atom, resulting in a fragment at m/z 190.
Loss of the trifluoromethyl group (-CF₃), resulting in a fragment at m/z 156.
Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of compounds in complex mixtures. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides excellent specificity and allows for detection at very low concentrations, making it ideal for analyzing biological samples in metabolic or pharmacokinetic studies. pnrjournal.comnih.gov
Table 3: Plausible LC-MS/MS MRM Transitions for Quantitative Analysis
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| ESI Positive | 226.0 | 208.0 | Loss of H₂O |
| ESI Positive | 226.0 | 180.0 | Loss of HCOOH |
| ESI Negative | 224.0 | 179.9 | Loss of CO₂ |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the literature, studies on analogous halogenated nicotinic acids provide strong indications of its likely solid-state conformation.
It is highly probable that this compound crystallizes to form hydrogen-bonded dimers. In this arrangement, two molecules are oriented such that the carboxylic acid group of one molecule forms two hydrogen bonds with the carboxylic acid group of the second molecule, creating a stable eight-membered ring. This dimeric structure is a common motif for carboxylic acids in the solid state.
Table 4: Expected Crystallographic Parameters
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimer |
| Other Interactions | π-stacking, Halogen interactions |
| Z (Molecules per unit cell) | 4 or 8 |
Q & A
Q. What are the established synthetic routes for 6-chloro-2-(trifluoromethyl)nicotinic acid, and how can regiochemistry be confirmed experimentally?
The synthesis typically involves halogenation and trifluoromethylation steps. For example, alkoxide addition to 2,6-dichloronicotinic acid derivatives followed by hydrogenolysis can introduce substituents at specific positions . Regiochemistry is confirmed via ¹H NMR : characteristic coupling patterns in the aryl region (e.g., para vs. ortho substitution) and chemical shifts of trifluoromethyl groups (~-60 ppm in ¹⁹F NMR) provide diagnostic evidence .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., chlorinated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves trifluoromethyl group orientation and confirms absence of regioisomers. For example, ¹⁹F NMR distinguishes -CF₃ from other fluorinated contaminants .
- FT-IR : Validates carboxylic acid (-COOH) and C-Cl bond presence via peaks at ~1700 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Cl) .
Q. How can researchers optimize purification methods for this compound?
Crystallization using mixed solvents (e.g., ethanol/water) is effective for removing chlorinated impurities. Acid-base extraction (pH ~4–5) selectively isolates the carboxylic acid form. For large-scale purification, column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% recovery .
Q. What are the key stability considerations under laboratory storage conditions?
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres (argon) with desiccants. Stability assays show <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can conflicting NMR data on trifluoromethyl group orientation be resolved?
Discrepancies may arise from dynamic rotational effects of the -CF₃ group. Use variable-temperature NMR (e.g., -40°C to 80°C) to slow rotation and split signals. Computational modeling (DFT-based chemical shift predictions) can validate experimental observations .
Q. What strategies mitigate side reactions during trifluoromethylation?
- Catalyst optimization : Copper(I) iodide or palladium catalysts reduce halogen scrambling .
- Solvent control : Polar aprotic solvents (DMF, acetonitrile) minimize nucleophilic side reactions.
- In situ quenching : Adding scavengers (e.g., silica gel) traps reactive intermediates like trifluoromethyl radicals .
Q. How can derivatization enhance biological activity studies of this compound?
Conversion to amide prodrugs (e.g., coupling with ethyl (S)-2-(piperidin-3-yl)acetate) improves blood-brain barrier penetration. Use EDCI/HOBt-mediated coupling in DMF with triethylamine to generate stable conjugates .
Q. What methodologies identify and quantify chlorinated byproducts in synthetic batches?
Q. How do computational tools aid in reaction optimization for scale-up?
Q. What are the challenges in reconciling kinetic vs. thermodynamic control in synthesis?
Competing pathways may favor different intermediates. For example, low-temperature chlorination favors kinetic products (e.g., 6-chloro isomers), while higher temperatures promote thermodynamic control (2-trifluoromethyl dominance). Monitor via in situ IR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
